
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Receptor Binding and Agonist Properties : A study conducted by Barf et al. (1996) focused on the synthesis and testing of various indolyethylamines, including compounds similar to the one , for their binding affinities to certain receptors. These compounds showed agonist activity at 5-HT1D receptors, indicating potential applications in receptor-based studies and possibly in developing treatments targeting these receptors (Barf et al., 1996).
Synthetic Methodologies : Mamedov et al. (2016) described a novel one-pot synthetic approach to produce N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, a category which includes the chemical . This research contributes to the field of synthetic organic chemistry, providing new methodologies for synthesizing complex organic compounds (Mamedov et al., 2016).
Polycyclic Sulfonyl Indolines Synthesis : Lu et al. (2019) explored the synthesis of polycyclic sulfonyl indolines, involving compounds with structural similarities to the one . Their work involved novel cyclization reactions, contributing to advancements in the field of organic synthesis and medicinal chemistry (Lu et al., 2019).
Anticancer and Antiviral Research : Ghorab et al. (2016) investigated novel sulfonamides with a 3,4-dimethoxyphenyl moiety for their in vitro anticancer activity against several cancer cell lines. This study contributes to the development of new anticancer agents and highlights the potential medical applications of compounds like the one (Ghorab et al., 2016).
Drug Development for Cognitive Disorders : Nirogi et al. (2017) developed a novel series of indole derivatives as antagonists for a certain receptor, showing potential in treating cognitive disorders. Their research underscores the importance of such compounds in developing new therapeutics (Nirogi et al., 2017).
Mechanism of Action
Target of Action
The primary targets of N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide are the cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Mode of Action
This compound acts by blocking arachidonate binding to competitively inhibit both COX-1 and COX-2 . This results in analgesic and anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by this compound affects the arachidonic acid pathway . This leads to a decrease in the production of prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .
Result of Action
The molecular and cellular effects of this compound’s action include reduced production of prostaglandins and thromboxanes . This leads to decreased inflammation and pain signaling, resulting in analgesic and anti-inflammatory effects .
Future Directions
properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7S/c1-34-21-9-8-18(14-22(21)35-2)37(32,33)29-12-5-13-36-23(29)16-28-25(31)24(30)26-11-10-17-15-27-20-7-4-3-6-19(17)20/h3-4,6-9,14-15,23,27H,5,10-13,16H2,1-2H3,(H,26,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMQUBNNNVOLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

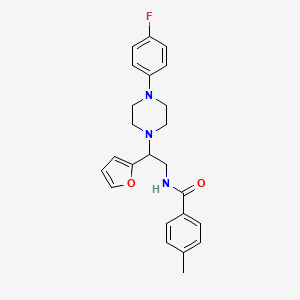
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2450849.png)
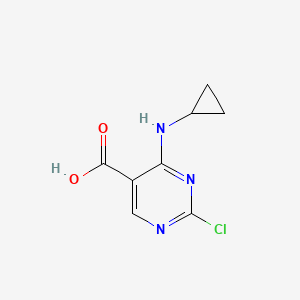
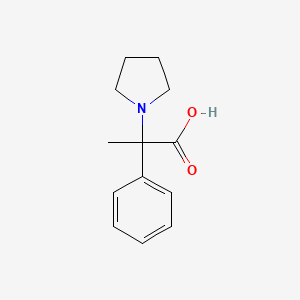
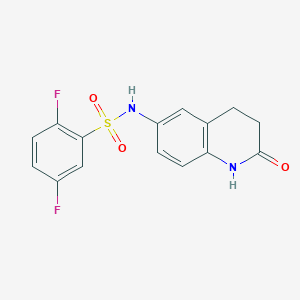

![(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2450859.png)
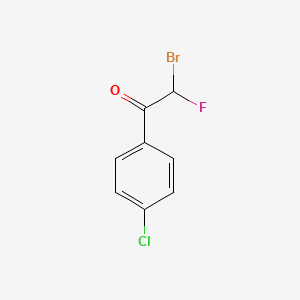
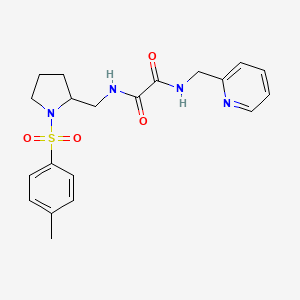
![1-[4-Phenyl-4-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2450863.png)
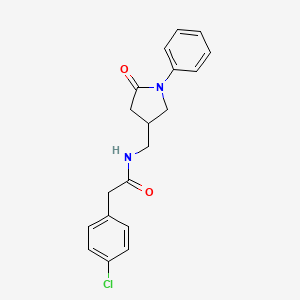
![Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-](/img/structure/B2450867.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2450869.png)
![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2450870.png)